molecular formula C10H11N3 B2867686 (1-Phenyl-1H-imidazol-4-yl)methanamine CAS No. 1368659-07-7

(1-Phenyl-1H-imidazol-4-yl)methanamine

Cat. No.: B2867686
CAS No.: 1368659-07-7
M. Wt: 173.219
InChI Key: SJCSYEOLIVXTHB-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-imidazol-4-yl)methanamine is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine typically involves the cyclization of amido-nitriles. One such method includes the reaction of an aromatic aldehyde with an amine to form an imine, which then undergoes cyclization to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel and mild reaction temperatures to ensure the inclusion of various functional groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Phenyl-1H-imidazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Mechanism of Action

The mechanism of action of (1-Phenyl-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Properties

IUPAC Name

(1-phenylimidazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCSYEOLIVXTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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